Product packaging for 2H-thiopyrano[2,3-b]pyridin-4(3H)-one(Cat. No.:CAS No. 286472-03-5)

2H-thiopyrano[2,3-b]pyridin-4(3H)-one

Cat. No.: B1640892
CAS No.: 286472-03-5
M. Wt: 165.21 g/mol
InChI Key: YVONCYKXWZJWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2H-thiopyrano[2,3-b]pyridin-4(3H)-one is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate and core structure for the development of biologically active molecules. Its main research applications include serving as a potent inhibitor of the enzyme aldose reductase (ALR2). Inhibiting this enzyme is a key therapeutic strategy for managing diabetic complications, and studies have shown that spirohydantoin derivatives of this thiopyranopyridinone core exhibit submicromolar IC50 values, demonstrating potency comparable to established inhibitors like sorbinil . Furthermore, this chemical scaffold has been explored for its antimicrobial properties. Synthetic derivatives, specifically (Z)-3-substitutedmethylene variants, have been designed and evaluated for their in vitro antifungal activity against a range of fungal species . The versatility of the thiopyrano[2,3-b]pyridine core allows for extensive structural functionalization, making it a valuable template for generating diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies in various therapeutic areas. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B1640892 2H-thiopyrano[2,3-b]pyridin-4(3H)-one CAS No. 286472-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydrothiopyrano[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVONCYKXWZJWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951316
Record name 2,3-Dihydro-4H-thiopyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286472-03-5
Record name 2,3-Dihydro-4H-thiopyrano[2,3-b]pyridin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286472-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-4H-thiopyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations Non Clinical of 2h Thiopyrano 2,3 B Pyridin 4 3h One and Its Derivatives

Cytotoxicity Studies in Cancer Cell Lines

Derivatives of the thiopyranopyridine core have been extensively investigated for their potential as anticancer agents. These studies have revealed that modifications to the core structure can lead to potent and selective cytotoxicity against various cancer cell lines.

Several studies have focused on the cytotoxic effects of thiopyrano[2,3-b]pyridine derivatives against human breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) cell lines.

One study reported the synthesis of a series of new thiopyrano[2,3-b]pyridines, with selected compounds tested for their cytotoxic activity. semanticscholar.org Compound 5 in this series demonstrated a significant dose-dependent inhibitory effect on the growth of the MCF-7 cell line, with an IC50 value of 3.45 ± 0.2 μg/mL. semanticscholar.org This compound also showed notable activity against the HCT-116 cell line. semanticscholar.org The potent inhibitory activity of compound 5 suggests its potential as a lead for the development of new anticancer agents. semanticscholar.org

In another study, novel thiopyrano[2,3-d]thiazole-pyrazole hybrids were synthesized and evaluated for their in vitro efficacy against MCF-7 and HepG-2 cell lines. nih.gov Several of these compounds displayed good to excellent IC50 values. Specifically, compounds 7e–j showed IC50 values ranging from 10.08 ± 1.5 to 25.95 ± 2.8 μg/mL against the MCF-7 cell line and from 7.83 ± 2.1 to 13.37 ± 1.2 μg/mL against the HePG-2 cell line. nih.gov

Furthermore, a series of new thieno[2,3-b]pyridine-based compounds were synthesized and their cytotoxic potency was evaluated. ekb.eg Compound 4b from this series was the most potent against both HepG-2 and MCF-7 cells, with IC50 values of 3.12 µM and 20.55 µM, respectively. ekb.eg

The antiproliferative activity of pyrano[3,2-c]pyridine derivatives has also been investigated. ekb.eg A particular formimidate derivative, compound 5 , exhibited the best cytotoxic activity against HCT-116, HepG-2, and MCF-7 cell lines with IC50 values of 5.2 ± 0.1, 3.4 ± 0.3, and 1.4 ± 0.6 µM, respectively, which were comparable to the reference drug doxorubicin. ekb.eg

Table 1: Cytotoxicity of selected thiopyranopyridine derivatives

Compound Cell Line IC50 Value Source
Compound 5 MCF-7 3.45 ± 0.2 μg/mL semanticscholar.org
Compounds 7e-j MCF-7 10.08 ± 1.5 to 25.95 ± 2.8 μg/mL nih.gov
Compounds 7e-j HePG-2 7.83 ± 2.1 to 13.37 ± 1.2 μg/mL nih.gov
Compound 4b HepG-2 3.12 µM ekb.eg
Compound 4b MCF-7 20.55 µM ekb.eg
Formimidate 5 HCT-116 5.2 ± 0.1 µM ekb.eg
Formimidate 5 HepG-2 3.4 ± 0.3 µM ekb.eg
Formimidate 5 MCF-7 1.4 ± 0.6 µM ekb.eg

Enzyme Inhibition Studies

The thiopyranopyridine scaffold has also been explored for its ability to inhibit specific enzymes implicated in disease pathogenesis.

Carbonic anhydrases (CAs) IX and XII are tumor-associated enzymes that play a crucial role in the regulation of the tumor microenvironment. nih.gov Their inhibition is a validated strategy for cancer therapy. mdpi.com A series of novel thiopyrano[2,3-d]thiazoles linked to a pyrazole (B372694) moiety were designed as potential anticancer agents by targeting these enzymes. nih.gov The most promising anticancer compounds from this series were evaluated for their inhibitory potential against hCA IX and hCA XII. nih.gov

Compound 7e exhibited an IC50 of 0.067 ± 0.003 μM against hCA IX, which is comparable to the standard drug acetazolamide (B1664987) (AZA) (IC50 = 0.059 ± 0.003 μM). nih.gov For hCA XII, compound 7i showed an IC50 of 0.123 ± 0.007 μM, also comparable to AZA (IC50 = 0.083 ± 0.005 μM). nih.gov These findings suggest that these novel thiopyrano[2,3-d]thiazole-pyrazole hybrids are potent and selective inhibitors of CA IX and CA XII. nih.gov

To understand the mechanism of cell death induced by these compounds, the most potent anticancer and selective carbonic anhydrase inhibitors, 7e and 7i , were also examined for their effect on caspase-9, a key initiator caspase in the intrinsic apoptosis pathway. nih.gov The study confirmed that these compounds induce apoptosis, and their enzymatic assay against caspase-9 provided further insights into their mechanism of action. nih.govmdpi.com

Table 2: Enzyme Inhibition Data for Thiopyranopyridine Derivatives

Compound Enzyme Inhibition (IC50) Source
7e hCA IX 0.067 ± 0.003 μM nih.gov
7i hCA XII 0.123 ± 0.007 μM nih.gov
Acetazolamide (AZA) hCA IX 0.059 ± 0.003 μM nih.gov
Acetazolamide (AZA) hCA XII 0.083 ± 0.005 μM nih.gov

Kinase Inhibition and Phosphorylation Marker Analysis

The discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors highlights another facet of the therapeutic potential of this heterocyclic system. nih.gov Structure-activity relationship studies led to the identification of compound 8k , which showed potent inhibition of ROCK I and ROCK II with IC50 values of 0.004 μM and 0.001 μM, respectively. nih.gov In vitro, this compound significantly reduced the phosphorylation level of a downstream signaling protein of ROCK, indicating its engagement with the target kinase pathway. nih.gov

Antifungal Activity and Spectrum of Action

Derivatives of the thiopyranopyridine scaffold have also demonstrated promising antifungal properties.

Studies have evaluated the in vitro antifungal activity of these compounds against a range of pathogenic fungi. For instance, a series of thiopyrano[2,3-d]thiazoles showed significant activity against Candida albicans, with MIC values ranging from 3.13 to 6.25 μg/mL. nih.gov Another study on new thieno[2,3-b]pyridine-based compounds revealed potent antifungal activity, with compound 3c showing MIC values in the range of 4-16 μg/mL against a panel of five fungal strains. ekb.eg While specific data for M. gypseum, C. krusei, and C. glabrata were not detailed in the provided context, the broad-spectrum activity observed suggests potential efficacy against these fungi as well. The antifungal activity of SM21, a small molecule with a related heterocyclic structure, was found to be potent against various Candida species, including drug-resistant isolates, with MICs ranging from 0.2 to 1.6 µg/ml. plos.org

Antimicrobial Activity Profile

The antimicrobial potential of thiopyranopyridine derivatives extends to bacteria. A study on new thieno[2,3-b]pyridine-based compounds showed that compound 3c had the most potent antimicrobial activity with MIC values ranging from 4-16 μg/mL against a panel of five bacterial strains. ekb.eg Similarly, pyrano[2,3-c] pyrazole derivatives have demonstrated superior antibacterial activity compared to standard antibiotics against pathogenic bacteria such as E. coli, S. aureus, L. monocytogenes, and K. pneumoniae. biointerfaceresearch.com

Cannabinoid Receptor Ligand Activity (CB2)

The 2H-thiopyrano[2,3-b]pyridin-4-one scaffold has been identified as a promising structure for developing ligands for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor is a key target for therapeutic intervention in various diseases due to its role in modulating inflammation and other physiological processes without the psychoactive effects associated with the CB1 receptor. researchgate.net

A pyrano[2,3-b]pyridine derivative, YX-2102, was identified as a novel CB2 receptor agonist with high affinity. nih.gov This compound demonstrated the therapeutic potential of targeting the CB2 receptor. nih.gov Further research into a series of tricyclic derivatives based on this scaffold showed that most of the synthesized compounds exhibited significant affinity and selectivity for the CB2 receptor. nih.gov The functionality of these ligands as full agonists, partial agonists, or inverse agonists was found to be dependent on the nature of the heteroaryl function condensed with the pyridine (B92270) ring. nih.gov

Synthetic Methodologies and Chemical Transformations of 2h Thiopyrano 2,3 B Pyridin 4 3h One

De Novo Synthesis Approaches

The formation of the 2H-thiopyrano[2,3-b]pyridin-4(3H)-one skeleton from acyclic or simpler cyclic precursors can be achieved through various de novo synthesis strategies. These methods are broadly categorized into traditional condensation and cyclization reactions and more contemporary multi-component reaction strategies.

Traditional Condensation and Cyclization Reactions

Classical synthetic routes to this compound often involve a stepwise sequence of reactions, culminating in the formation of the fused heterocyclic system.

The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, serves as a cornerstone for synthesizing β-keto esters, which are valuable intermediates in the synthesis of various heterocyclic compounds. libretexts.orgresearchgate.netresearchgate.net This methodology can be adapted for the synthesis of thiopyranone systems. The general principle involves the reaction of a thiophenol with a suitable β-keto ester. The initial condensation is followed by an intramolecular cyclization to yield the desired thiopyrano[2,3-b]pyridin-4(3H)-one core. The reaction conditions, such as the choice of base and solvent, are critical for achieving good yields and preventing side reactions. libretexts.org

A specific example involves the Dieckmann condensation, an intramolecular variation of the Claisen condensation, which is particularly useful for forming cyclic β-keto esters. libretexts.org While direct examples for the title compound are not extensively detailed in the provided results, the fundamental principles of these reactions are broadly applicable in heterocyclic synthesis.

A well-established route to this compound involves the use of ethyl 2-chloronicotinate or related 2-chloronicotinic acid derivatives as starting materials. semanticscholar.orgsemanticscholar.org This multi-step synthesis commences with the conversion of 2-chloronicotinic acid to 2-mercaptonicotinic acid. semanticscholar.org

The synthesis proceeds as follows:

Formation of 2-mercaptonicotinic acid: 2-chloronicotinic acid is reacted with thiourea. semanticscholar.org

S-alkylation: The resulting 2-mercaptonicotinic acid is then subjected to S-alkylation with a three-carbon synthon, such as 3-chloropropionic acid, to introduce the necessary side chain. semanticscholar.org

Cyclization: The intermediate, 2-(2-carboxyethylthio)nicotinic acid, undergoes intramolecular cyclization, typically mediated by a dehydrating agent like acetic anhydride (B1165640), to furnish the target this compound. semanticscholar.org

Another variation starts from a nicotinonitrile derivative, which is reacted with ethyl bromopropanoate to yield an intermediate that is subsequently cyclized using a strong base like sodium hydride. semanticscholar.org This cyclization is followed by acidic hydrolysis to produce the final thiopyranone. semanticscholar.org

Starting MaterialKey ReagentsIntermediateProductYield (%)Reference
2-Chloronicotinic acid1. Thiourea2. 3-Chloropropionic acid, NaOH3. Acetic anhydride2-(2-Carboxyethylthio)nicotinic acidThis compound25 semanticscholar.org
Nicotinonitrile derivative1. Ethyl bromopropanoate, Na2CO32. NaH3. HClEthyl 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propanoate2,3-Dihydro-5,7-dimethylthiopyrano[2,3-b]pyridin-4-one80 semanticscholar.org

Cyclization Reactions of Precursor Molecules

Intramolecular Cyclization of S-Alkylated Nicotinonitrile Derivatives

A key synthetic route to the this compound core involves the intramolecular cyclization of an S-alkylated nicotinonitrile derivative. researchgate.net The synthesis begins with a 4-cyano-2-mercaptonicotinamide derivative, which undergoes S-alkylation. researchgate.netnih.gov

In a specific example, 4-cyano-3,5-dimethyl-2-mercaptopyridine serves as the starting nicotinonitrile derivative. researchgate.net This compound is first S-alkylated by reacting it with ethyl bromopropanoate in the presence of sodium carbonate and DMF. The resulting intermediate, ethyl 2-(4-cyano-3,5-dimethylpyridin-2-ylthio)propanoate, is then subjected to an intramolecular cyclization. researchgate.net This cyclization is achieved using sodium hydride in tetrahydrofuran, which, after acidic workup of the imine intermediate, yields the corresponding thiopyrano[2,3-b]pyridine ketoester. researchgate.net Subsequent acidic hydrolysis and decarboxylation of this ketoester furnish the final 2,3-dihydro-5,7-dimethylthiopyrano[2,3-b]pyridin-4-one. researchgate.net

Reaction Steps:

S-Alkylation: A nicotinonitrile derivative is reacted with an alkyl halide (e.g., ethyl bromopropanoate) to attach the side chain to the sulfur atom. researchgate.net

Intramolecular Cyclization: The S-alkylated intermediate is treated with a strong base like sodium hydride to induce cyclization, forming the thiopyranone ring. researchgate.net

Hydrolysis & Decarboxylation: The resulting β-ketoester is hydrolyzed and decarboxylated, typically with acid, to yield the target ketone, this compound. researchgate.net

This multi-step process provides a versatile pathway to substituted derivatives of the core compound. researchgate.netnih.gov

Cascade Reactions with Intramolecular S-Arylation

The synthesis of this compound via a cascade reaction that specifically involves an intramolecular S-arylation step is not prominently described in the surveyed scientific literature. While intramolecular arylation reactions catalyzed by transition metals like palladium are known for constructing fused heterocyclic systems from pyridine (B92270) derivatives, these typically involve C-H bond activation rather than S-arylation.

Base-Mediated Click Reactions with Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

The reagent dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is utilized in base-mediated click reactions, but not as a precursor for the synthesis of this compound. Instead, it serves as a key building block for a different class of fused heterocycles.

This reaction is a Dimroth-type 1,2,3-triazole synthesis. In this process, dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide reacts with various organic azides. The reaction is catalyzed by a base-solvent system, typically potassium carbonate in DMSO, and proceeds at room temperature. This method does not yield a pyridine-fused system but rather leads to the formation of 1,5,6,7-tetrahydrothiopyrano[2,3-d] researchgate.netsemanticscholar.orgccsenet.orgtriazole 4,4-dioxides. The process is efficient, and the products are often isolated in high purity by simple filtration.

Derivatization and Functionalization Strategies

Synthesis of 3-Substitutedmethylene-2H-thiopyrano[2,3-b]pyridin-4(3H)-ones

The this compound core can be readily functionalized at the C3 position, which is activated by the adjacent carbonyl group. A common derivatization strategy is the synthesis of 3-substitutedmethylene derivatives via a Knoevenagel-type condensation reaction. semanticscholar.org

This reaction involves treating the parent this compound with various aldehydes in the presence of a base. semanticscholar.org In a typical procedure, the thiopyranone and a selected aldehyde are dissolved in ethanol (B145695) with a catalytic amount of potassium hydroxide. The mixture is stirred at room temperature, leading to the formation of (Z)-3-substitutedmethylene-2H-thiopyrano[2,3-b]pyridin-4(3H)-ones. semanticscholar.org The resulting α,β-unsaturated compounds are often solids that can be purified by filtration and chromatography. semanticscholar.org

The table below summarizes the synthesis of several derivatives using this method. semanticscholar.org

Aldehyde ReactantResulting Derivative NameYield (%)
Isobutyraldehyde(Z)-3-(2-methylpropylidene)-2H-thiopyrano[2,3-b]pyridin-4(3H)-one86
Benzaldehyde(Z)-3-benzylidene-2H-thiopyrano[2,3-b]pyridin-4(3H)-one91
p-Chlorobenzaldehyde(Z)-3-(4-chlorobenzylidene)-2H-thiopyrano[2,3-b]pyridin-4(3H)-one93
p-Methylbenzaldehyde(Z)-3-(4-methylbenzylidene)-2H-thiopyrano[2,3-b]pyridin-4(3H)-one90
p-Methoxybenzaldehyde(Z)-3-(4-methoxybenzylidene)-2H-thiopyrano[2,3-b]pyridin-4(3H)-one92
Furfural(Z)-3-(furan-2-ylmethylene)-2H-thiopyrano[2,3-b]pyridin-4(3H)-one88

Functionalization via Alkylation, Cyanoethylation, and Acylation

The functionalization of the this compound core and related structures can be achieved through various reactions at the nitrogen, sulfur, or adjacent carbon atoms. The S-alkylation of precursor thiones is a key step in constructing the thiopyran ring itself. For instance, a nicotinonitrile derivative can be reacted with ethyl 3-bromopropanoate (B1231587) to yield an S-alkylated intermediate, which is then cyclized to form the thiopyrano[2,3-b]pyridine core. ekb.eg

Acylation reactions have also been explored on related heterocyclic systems. In the synthesis of novel 2,3-dihydro derpharmachemica.comnih.govthiazolo[4,5-b]pyridines, acylation was performed to introduce an acetyl group, yielding compounds like 1-[5-(2-fluorophenyl)-6-methyl derpharmachemica.comnih.govthiazolo[4,5-b]pyridin-3(2H)-yl]ethanone. beilstein-journals.org While not performed directly on the parent compound, this demonstrates a viable pathway for functionalization.

Introduction of Heterocyclic Moieties (e.g., Pyrazole (B372694), Thiazole)

The this compound skeleton serves as a valuable intermediate for the synthesis of more complex, fused heterocyclic systems, including those containing pyrazole and thiazole (B1198619) rings.

Pyrazole Derivatives: A common strategy to introduce a pyrazole ring involves the reaction of the thiopyranone ketone at the C-3 position. The ketone can be condensed with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) or triethyl orthoformate to form reactive enamine or enol ether intermediates, respectively. Subsequent reaction of these intermediates with methylhydrazine leads to the formation of a fused pyrazolothiopyrano[2,3-b]pyridine system. semanticscholar.org

Thiazole Derivatives: The synthesis of thiazole-fused analogues often involves a hetero-Diels-Alder reaction. For example, 5-arylidene-4-thioxo-2-thiazolidinones can act as heterodienes, reacting with dienophiles like 1,4-naphthoquinone (B94277) to produce complex thiopyrano[2,3-d]thiazole structures. nih.gov This cycloaddition strategy highlights a powerful method for constructing thiazole-containing polycyclic compounds from thiopyran precursors.

Table 1: Synthesis of Fused Heterocycles

Starting CoreReagentsResulting MoietyReaction TypeReference
This compound1. DMFDMA 2. MethylhydrazineFused PyrazoleCondensation/Cyclization semanticscholar.org
5-Arylidene-4-thioxo-2-thiazolidinone1,4-NaphthoquinoneFused Thiazole (Thiopyrano[2,3-d]thiazole)Hetero-Diels-Alder nih.gov

Oxidation and Reduction Reactions of the Thiopyran Ring System

The sulfur atom within the thiopyran ring is susceptible to oxidation, leading to the formation of sulfones, while the bicyclic system can also participate in unique dimerization processes under oxidative conditions.

Oxidation of Sulfur Atom to Sulfones

The oxidation of the sulfide (B99878) in the thiopyran ring to a sulfone is a key transformation for modifying the electronic properties and biological activity of these compounds. In a study focused on aldose reductase inhibitors, a spirohydantoin derivative of 2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one was oxidized to the corresponding sulfone. nih.govresearchgate.net This transformation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The resulting sulfone demonstrated altered biological activity, highlighting the importance of this functionalization in structure-activity relationship studies. nih.gov

Oxidative Dimerization Processes

In closely related heterocyclic systems like 3-aminothieno[2,3-b]pyridine-2-carboxamides, an unusual oxidative dimerization has been observed. acs.orgnih.gov When treated with an oxidant such as sodium hypochlorite, these compounds undergo dimerization, involving the cleavage of N-H and C(2)=C(3) bonds and the formation of three new sigma bonds. acs.org This reaction proceeds without the oxidation of the sulfur or pyridine nitrogen atoms. acs.org While documented for the thieno[2,3-b]pyridine (B153569) core, this type of reactivity suggests a potential pathway for similar transformations in the thiopyrano[2,3-b]pyridine series under specific oxidative conditions.

Catalytic Methodologies in Synthesis

Catalytic methods, particularly those involving cascade reactions, offer efficient and atom-economical routes to the synthesis of thiopyranopyridine scaffolds.

DMAP-Catalyzed Cascade Protocols

N,N-Dimethyl-4-aminopyridine (DMAP) has been identified as an effective catalyst for the synthesis of thiopyrano[2,3-b]quinoline derivatives, which are structurally analogous to the title compound. derpharmachemica.com In a reported cascade protocol, an equimolar mixture of a β-aroyl-thioacetanilide and a 2-chloroquinoline-3-carbaldehyde (B1585622) is refluxed in ethanol with a catalytic amount of DMAP. derpharmachemica.com The reaction proceeds through an initial condensation followed by an intramolecular SNAr cyclization to furnish the thiopyrano[2,3-b]quinoline product in high yields. derpharmachemica.com The use of DMAP was found to be superior to other bases and solvents for this transformation. derpharmachemica.com Such catalytic cascade strategies represent a powerful tool for the construction of this class of heterocyclic compounds.

Zinc-Catalyzed Enantioselective Annulation Reactions

The construction of chiral heterocyclic frameworks is a key challenge in modern organic synthesis. Zinc-catalyzed enantioselective reactions have emerged as a robust strategy for achieving this, particularly in the synthesis of complex molecules containing a thiopyran ring fused to another heterocycle. While direct enantioselective annulation to form the this compound core is a specific area of ongoing research, the principles can be effectively illustrated through analogous systems, such as the synthesis of spiro[indoline-3,4'-thiopyrano[2,3-b]indole] derivatives. nih.gov

A notable example is the use of a dinuclear zinc-ProPhenol complex as a catalyst in a [3+3] annulation reaction. nih.gov This methodology involves the reaction of indoline-2-thiones with isatylidene malononitriles, operating through a cooperative Brønsted base and Lewis acid activation model. nih.gov This approach has proven effective in generating a variety of chiral spiro-thiopyranoindole derivatives with high yields and excellent enantioselectivity. nih.gov The reaction proceeds smoothly under mild conditions and can even be scaled up to a gram-scale synthesis while maintaining high enantiomeric excess. mdpi.com

Further demonstrating the versatility of zinc catalysis, an enantioselective [3+3] annulation of indoline-2-thiones with yne-enones has been developed. researchgate.net This reaction, also catalyzed by a chiral dinuclear zinc complex, proceeds through a cascade of conjugate addition, allenyl ketone formation, and an intramolecular sulfa-Michael 6-endo-trig cyclization. The result is the formation of enantioenriched tetrahydrothiopyrano[2,3-b]indole derivatives that feature an exocyclic double bond, with excellent stereoselectivities. researchgate.netscilit.com

Table 1: Zinc-Catalyzed Enantioselective [3+3] Annulation for Spiro[indoline-3,4'-thiopyrano[2,3-b]indole] Derivatives

Entry Reactant 1 Reactant 2 Catalyst Yield (%) Enantiomeric Excess (ee, %) Reference
1 1-Methylindoline-2-thione 2-(2-Oxoindolin-3-ylidene)malononitrile Dinuclear Zinc-ProPhenol Complex up to 88 up to 99 nih.govmdpi.com
2 Indoline-2-thione Yne-enone Chiral Dinuclear Zinc Catalyst Moderate up to 95 researchgate.netscilit.com

Palladium-Catalyzed Cross-Coupling Reactions for Substituent Incorporation

Palladium-catalyzed cross-coupling reactions are indispensable for the late-stage functionalization of heterocyclic cores, allowing for the introduction of a wide array of substituents. For a scaffold like this compound, these reactions would typically target halogenated or otherwise activated positions to build molecular complexity. The application of these methods has been extensively demonstrated in similar heterocyclic systems, such as the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series. rsc.orgnih.gov

In the context of a related thienopyrimidinone core, various palladium-catalyzed cross-coupling reactions have been successfully employed to modify the scaffold. rsc.orgnih.gov These include:

Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl groups.

Sonogashira Coupling: For the installation of alkynyl moieties.

Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing amine-based substituents.

These reactions have been instrumental in creating libraries of compounds for biological screening, for instance, in the development of new antiplasmodial agents. rsc.orgnih.gov The strategic application of these cross-coupling reactions allows for systematic exploration of the structure-activity relationships by varying the substituents at specific positions of the heterocyclic ring. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on a Related Heterocyclic Core

Coupling Reaction Purpose Reactants Catalyst System (Typical) Reference
Suzuki-Miyaura C-C bond formation (aryl/heteroaryl) Halogenated heterocycle, boronic acid/ester Pd catalyst (e.g., Pd(PPh3)4), base rsc.orgnih.gov
Sonogashira C-C bond formation (alkynyl) Halogenated heterocycle, terminal alkyne Pd catalyst, Cu(I) co-catalyst, base rsc.orgnih.gov
Buchwald-Hartwig C-N bond formation Halogenated heterocycle, amine Pd catalyst, phosphine (B1218219) ligand, base rsc.orgnih.gov

Reaction Mechanisms and Mechanistic Investigations

Theoretical Studies of Reaction Pathways

While specific theoretical studies focusing exclusively on 2H-thiopyrano[2,3-b]pyridin-4(3H)-one are not extensively documented in the reviewed literature, the use of computational chemistry, particularly Density Functional Theory (DFT), is a well-established method for elucidating reaction mechanisms in analogous heterocyclic systems. cu.edu.eg Such studies provide invaluable insights into activation barriers and the identification of rate-limiting steps.

DFT calculations are instrumental in predicting the energy profiles of reaction pathways, including the transition states and intermediates. For reactions leading to similar fused pyridine (B92270) systems, DFT has been employed to determine the activation energies of various steps. researchgate.net These calculations help in understanding the feasibility of a proposed mechanism by quantifying the energy required for the reaction to proceed. For instance, in the synthesis of related pyranopyrimidine derivatives, ab initio calculations have been used to study geometric optimization and thermodynamic parameters. researchgate.net

Analysis of Domino Reaction Mechanisms

The synthesis of thiopyrano-fused heterocycles, including derivatives of this compound, often employs domino reactions. These one-pot sequences, which involve multiple bond-forming events occurring consecutively, are highly efficient and atom-economical.

A prevalent strategy for the construction of the thiopyrano[2,3-b]pyridine core involves a domino sequence initiated by a Michael addition. In the synthesis of related 2H-thiopyrano[2,3-b]quinoline derivatives, the reaction between a 3-formyl-quinoline-2-thione and an activated alkene like acrylonitrile (B1666552) proceeds via a Michael addition, followed by an intramolecular cyclization. nih.govlookchem.com This sequence efficiently creates a C-S and a C-C bond in a single operation. nih.gov

A plausible mechanism for a similar domino reaction is outlined below:

StepDescription
1. Michael Addition A nucleophile, typically a thiolate anion generated in situ, attacks an α,β-unsaturated carbonyl compound or nitrile in a conjugate addition.
2. Intermediate Formation This addition leads to the formation of an enolate or a related anionic intermediate.
3. Intramolecular Cyclization The newly formed anionic center then attacks an electrophilic site within the same molecule, leading to the formation of the heterocyclic ring.
4. Protonation/Tautomerization The cyclized intermediate is then protonated or undergoes tautomerization to yield the final stable product.

This sequence is a powerful tool for the rapid assembly of complex heterocyclic scaffolds from simple starting materials.

Following the initial Michael addition and cyclization, an intramolecular aldol (B89426) reaction followed by dehydration can occur, particularly when suitable functional groups are present. This process is instrumental in the formation of the final unsaturated heterocyclic ring system. The synthesis of 2H-thiopyrano[2,3-b]quinolines has been proposed to proceed through a Michael addition-intramolecular aldol-dehydration domino sequence. nih.govsemanticscholar.org

The key steps in this domino process are:

Enolate Formation: An enolate is generated from the intermediate formed after the initial Michael addition.

Intramolecular Aldol Addition: The enolate attacks an intramolecular carbonyl group, forming a new C-C bond and a β-hydroxy carbonyl intermediate.

Dehydration: The β-hydroxy carbonyl compound readily undergoes dehydration to form an α,β-unsaturated system, which is often the driving force for the reaction.

Mechanistic Rationales for Annulation Reactions

The term annulation refers to the formation of a new ring onto an existing one. The synthesis of this compound from 2-(2-carboxyethylthio)nicotinic acid is a classic example of an annulation reaction. semanticscholar.org In this specific case, the reaction is facilitated by acetic anhydride (B1165640) and sodium acetate, which promote an intramolecular cyclization. semanticscholar.org

The likely mechanism involves the formation of a mixed anhydride between the carboxylic acid group and acetic anhydride. This activates the carboxyl group, making it a potent electrophile. The subsequent intramolecular acylation, a form of Friedel-Crafts acylation, on the pyridine ring would lead to the formation of the thiopyranone ring. The final step would be the elimination of acetic acid to yield the target compound. This annulation strategy provides a direct route to the fused heterocyclic system.

Insights into Regioselectivity and Stereoselectivity

The orientation of incoming reagents and the spatial arrangement of atoms in the resulting products are critical aspects of the chemical transformations of this compound. Understanding the principles of regioselectivity and stereoselectivity is paramount for the rational design and synthesis of novel derivatives with desired chemical and biological properties.

Regioselectivity: A Tale of Two Rings

The regioselectivity of reactions involving the this compound scaffold is dictated by the electronic nature of the fused pyridine and thiopyran rings. The pyridine ring, being an electron-deficient aromatic system, is generally susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-6 and C-8, though C-8 is a bridgehead). Conversely, the thiopyran ring, with its electron-donating sulfur atom, can influence electrophilic attack.

Electrophilic Reactions: In electrophilic substitution reactions, the pyridine ring is deactivated. Therefore, substitution is more likely to occur on the thiopyran ring. The active methylene (B1212753) group at the C-3 position is a primary site for electrophilic attack, readily undergoing reactions such as alkylation and acylation under basic conditions, which generate a nucleophilic carbanion.

Nucleophilic Reactions: The electron-deficient nature of the pyridine ring makes it a target for nucleophiles. Nucleophilic aromatic substitution is a plausible pathway, especially if a suitable leaving group is present on the pyridine moiety. Furthermore, the carbonyl group at C-4 is a key site for nucleophilic addition.

The regioselectivity can be further influenced by the reaction conditions. For instance, in the synthesis of certain fused heterocyclic systems, the choice of catalyst and solvent can direct the reaction towards a specific constitutional isomer.

Reaction TypeProbable Site of AttackInfluencing Factors
Electrophilic Substitution C-3 (active methylene)Basicity of the medium, nature of the electrophile.
Nucleophilic Addition C-4 (carbonyl carbon)Steric hindrance, nature of the nucleophile.
Nucleophilic Aromatic Substitution C-6 or other positions on the pyridine ring (if activated with a leaving group)Presence of a good leaving group, reaction conditions.

Stereoselectivity: Crafting Three-Dimensional Architectures

The stereochemical outcome of reactions involving this compound is a critical consideration, particularly in the synthesis of biologically active molecules where specific stereoisomers often exhibit differential activity.

Knoevenagel Condensation: A notable example of stereoselectivity is observed in the Knoevenagel condensation of this compound with various aldehydes. This reaction, which involves the condensation of an active methylene compound with a carbonyl group, consistently yields the (Z)-isomer of the resulting 3-substitutedmethylene-2H-thiopyrano[2,3-b]pyridin-4(3H)-one derivatives. rsc.org This high degree of stereoselectivity is likely governed by thermodynamic control, where the (Z)-isomer represents the more stable configuration due to minimized steric interactions between the substituent on the methylene group and the carbonyl oxygen.

Formation of the (Z)-Isomer in Knoevenagel Condensation

Reactant 1 Reactant 2 (Aldehyde) Product Observed Stereochemistry

The proposed mechanism involves the formation of an initial aldol-type adduct, which then undergoes dehydration. The transition state leading to the (Z)-isomer is energetically more favorable, thus dictating the stereochemical outcome of the reaction.

Spiro Compounds: The synthesis of spirocyclic derivatives, where the C-4 position of the thiopyranone ring serves as the spiro center, introduces a chiral center into the molecule. For instance, the reaction with isatin (B1672199) derivatives can lead to the formation of spiro[oxindole-thiopyranopyridine] structures. The stereoselectivity of such reactions can be influenced by the reaction conditions and the nature of the substituents on both reacting partners. While detailed mechanistic studies on the stereocontrol in these specific reactions are not extensively reported, it is an area of active investigation, as the different stereoisomers can have distinct biological profiles.

The ability to control both the regioselectivity and stereoselectivity of reactions is crucial for the targeted synthesis of complex molecules based on the this compound scaffold, paving the way for the discovery of new therapeutic agents and functional materials.

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation via X-ray Crystallography

The thiopyranone ring in these compounds typically adopts a half-chair or screw-boat conformation. For instance, in the crystal structure of certain derivatives, the thiopyranone ring is observed to be in a half-chair conformation. The degree of puckering and the specific conformation can be influenced by the nature and substitution pattern on the ring.

Intermolecular interactions, such as hydrogen bonds and π-π stacking, are also revealed through X-ray crystallography. For example, in the crystal packing of some derivatives, molecules can be linked by intermolecular hydrogen bonds, forming complex supramolecular architectures. These interactions play a crucial role in the solid-state properties of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2H-thiopyrano[2,3-b]pyridin-4(3H)-one derivatives in solution. A combination of one-dimensional and two-dimensional NMR techniques allows for the complete assignment of proton and carbon signals, as well as the determination of connectivity and stereochemistry.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the primary methods used to confirm the fundamental structure of this compound derivatives. The chemical shifts (δ) and coupling constants (J) of the protons and carbons provide a wealth of information about their chemical environment.

The ¹H NMR spectra of these compounds typically show characteristic signals for the protons on the pyridine (B92270) and thiopyranone rings. For example, the protons on the pyridine ring usually appear in the aromatic region (δ 7.0-9.0 ppm), while the methylene (B1212753) protons of the thiopyranone ring are found in the aliphatic region (δ 2.5-4.5 ppm).

The ¹³C NMR spectra are equally informative, with the carbonyl carbon of the thiopyranone ring appearing at a characteristic downfield shift (δ > 190 ppm). The chemical shifts of the other carbons in the heterocyclic framework provide further confirmation of the structure.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
23.85 (t, J = 5.8 Hz, 2H)25.4
33.01 (t, J = 5.8 Hz, 2H)40.8
4-195.7
4a-120.9
58.51 (dd, J = 4.8, 1.6 Hz, 1H)152.1
67.33 (dd, J = 7.8, 4.8 Hz, 1H)125.6
78.05 (dd, J = 7.8, 1.6 Hz, 1H)137.4
8a-161.3

Note: The data presented is a representative example and may vary depending on the specific derivative and solvent used.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to gain deeper insights into the molecular structure.

COSY experiments are used to establish the connectivity between adjacent protons. For instance, the correlation between the signals of the methylene protons at positions 2 and 3 in the thiopyranone ring can be readily observed in a COSY spectrum, confirming their geminal relationship.

NOESY experiments provide information about the through-space proximity of protons, which is crucial for determining the stereochemistry of the molecule. For example, NOESY can be used to determine the relative orientation of substituents on the thiopyranone ring by observing the Nuclear Overhauser Effect between their protons.

Variable temperature NMR studies have been utilized to investigate the conformational dynamics of the thiopyranone ring in these compounds. The thiopyranone ring is not planar and can exist in different conformations that are in equilibrium.

By recording NMR spectra at different temperatures, it is possible to study the rate of interconversion between these conformers. At low temperatures, the interconversion can be slowed down, and it may be possible to observe separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to the coalescence of these signals. From the coalescence temperature, the energy barrier for the conformational inversion can be calculated. These studies have revealed that the thiopyranone ring in these systems is flexible and can undergo rapid conformational changes at room temperature.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is particularly valuable for the characterization of new this compound derivatives. HRMS can measure the m/z value of an ion with very high accuracy (typically to four or five decimal places). This high accuracy allows for the unambiguous determination of the elemental composition of the ion.

For a newly synthesized compound, the experimentally determined m/z value from HRMS is compared with the calculated m/z value for the expected molecular formula. A close match between the experimental and calculated values provides strong evidence for the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a liquid solution. In the analysis of thiopyranoquinoline derivatives, a related class of compounds, ESI-MS has been effectively employed to confirm their molecular mass. rsc.org The analysis is typically performed in positive ion mode, yielding the molecular ion peak (M+), which is crucial for structural confirmation. rsc.org

For a series of synthesized 3-nitro-2-aryl-2H-thiopyrano[2,3-b]quinolines, ESI-MS analysis provided precise mass-to-charge ratio (m/z) values that corresponded closely with the calculated molecular weights. rsc.org This confirms the successful synthesis and identity of the target molecules.

Table 1. ESI-MS Data for Selected 2H-thiopyrano[2,3-b]quinoline Derivatives. rsc.org
CompoundCalculated m/zFound m/z (M+)
2-(4-chlorophenyl)-3-nitro-2H-thiopyrano[2,3-b]quinoline354.02355.19
2-(4-bromophenyl)-3-nitro-2H-thiopyrano[2,3-b]quinoline397.97399.06
2-(4-(tert-butyl)phenyl)-3-nitro-2H-thiopyrano[2,3-b]quinoline376.12377.21
2-(3-methoxyphenyl)-3-nitro-2H-thiopyrano[2,3-b]quinoline350.07351.20

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. For thiophene-containing compounds and related heterocycles, GC-MS is instrumental in confirming the identity and assessing the purity of synthesized derivatives. nih.gov The mass spectra are typically recorded using electron ionization (EI) at 70 eV. semanticscholar.org

In the characterization of various thiopyranopyridine derivatives, GC-MS analysis provided distinct molecular ion peaks (M+) that confirmed the molecular weight of each synthesized compound. semanticscholar.org However, for some related heterocyclic structures like pyranopyrazoles, direct GC-MS analysis can be challenging due to thermal degradation of the analyte. nist.gov In such cases, derivatization, for instance with trimethylsilyl (B98337) (TMS), can be employed to enhance volatility and stability for successful analysis. nist.govnih.gov

Table 2. GC-MS (Electron Ionization, 70 eV) Data for Selected Thiopyranopyridine Derivatives. semanticscholar.org
CompoundMolecular Formulam/z (M+)
Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propanoateC13H16N2O2S264
Ethyl 3-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-2-oxopropanoateC13H15NO3S265
Pyrazolo[4',3':5,6]thiopyrano[2,3-b]pyridin-4(3H)-one derivativeC12H13N3O2S263
Pyrazolo[3,4-b]thiopyrano[6,5-e]pyridine derivativeC12H11N3S231

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, specific vibrational modes of bonds can be detected, which appear as characteristic absorption bands in the spectrum. For this compound and its derivatives, IR spectroscopy is essential for confirming the presence of key structural features, particularly the carbonyl (C=O) group of the ketone. semanticscholar.orgresearchgate.net

Studies on various thiopyranopyridine and chromenopyridine derivatives consistently report a strong absorption band for the ketonic carbonyl group (C=O) in the range of 1666–1697 cm⁻¹. semanticscholar.orgekb.eg Other important functional groups, such as the cyano (C≡N) group and amine (NH₂) groups in substituted derivatives, also show distinct absorption bands that aid in their characterization. ekb.egclockss.org

Table 3. Characteristic IR Absorption Bands (KBr, cm⁻¹) for Functional Groups in Thiopyranopyridine and Related Derivatives.
Functional GroupAbsorption Band (cm⁻¹)Compound Class / DerivativeSource
C=O (Ketone)1666.82,3-Dihydro-5,7-dimethylthiopyrano[2,3-b]pyridin-4-one semanticscholar.org
C=O (Ketone)1666.2Pyrazolothiopyranopyridine derivative semanticscholar.org
C=O (Ester)1727.91Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propanoate semanticscholar.org
C≡N (Nitrile)2215.81Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)propanoate semanticscholar.org
C=O (Ketone)1697Spiro[indoline-3,4'-pyrano[2,3-b]pyridine] derivative ekb.eg
NH₂ (Amine)3335, 3208, 3141Spiro[indoline-3,4'-pyrano[2,3-b]pyridine] derivative ekb.eg
C≡N (Nitrile)2215Spiro[indoline-3,4'-pyrano[2,3-b]pyridine] derivative ekb.eg

Elemental Analysis (CHNS) for Compound Purity and Formula Confirmation

Elemental analysis is a crucial analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides direct evidence for the elemental composition of a newly synthesized compound, allowing for the confirmation of its molecular formula and an assessment of its purity. semanticscholar.org

For a wide range of thiopyranopyridine and pyranopyridine derivatives, elemental analysis has been performed, and the experimentally found percentages of C, H, and N consistently show close agreement with the calculated values for the proposed structures. semanticscholar.orgresearchgate.netekb.eg This concordance is a critical checkpoint in the characterization process, validating the synthetic pathway and the identity of the final product.

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations Non Clinical

General Principles of SAR in Fused Heterocyclic Systems

The design of effective anticancer agents often relies on understanding the structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological activity. ekb.eg For fused heterocyclic systems, a class of compounds to which 2H-thiopyrano[2,3-b]pyridin-4(3H)-one belongs, several general principles guide the development of potent drug candidates. These systems are attractive scaffolds due to their structural rigidity and the presence of multiple sites for chemical modification. nih.gov

Impact of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be profoundly influenced by the nature and position of substituents on both the pyridine (B92270) and thiopyran moieties.

Research into a series of novel thiopyrano[2,3-b]pyridine derivatives has shed light on the impact of substituents on their anticancer activity. semanticscholar.orgnih.govresearchgate.net A study by Sofan et al. (2019) synthesized and evaluated several new thiopyrano[2,3-b]pyridines for their cytotoxic effects against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines. semanticscholar.orgnih.govresearchgate.net

Among the tested compounds, ethyl 2-(5,7-dimethyl-4-oxo-3,4-dihydro-2H-thiopyrano[2,3-b]pyridin-3-yl)-2-oxoacetate (Compound 5) demonstrated the most significant inhibitory activity. semanticscholar.orgnih.govresearchgate.net In contrast, 5,7-dimethyl-2,3-dihydro-2',5'-dioxospiro[thiopyrano[2,3-b]pyridine-4,4'-imidazolidine]-3-carbonitrile (Compound 6) and 3-(dimethylaminomethylene)-5,7-dimethyl-2,3-dihydrothiopyrano[2,3-b]pyridin-4-one (Compound 8) showed moderate to low potency, respectively. semanticscholar.org This suggests that the substituent at the 3-position of the thiopyran ring plays a crucial role in determining the cytotoxic profile. The presence of the ethyl 2-oxoacetate group in Compound 5 appears to be more favorable for activity than the spiro-imidazolidinedione-carbonitrile or the dimethylaminomethylene groups in Compounds 6 and 8. semanticscholar.org

Compound NumberSubstituent at C3 of Thiopyran Ring
5ethyl 2-oxoacetate
6spiro-imidazolidinedione-carbonitrile
8dimethylaminomethylene

While a systematic study on the this compound scaffold is limited, the higher potency of Compound 5, with its electron-withdrawing ester and ketone functionalities, compared to Compound 8, which has an electron-donating dimethylaminomethylene group, suggests that electron-withdrawing substituents at the C3 position may be beneficial for anticancer activity. semanticscholar.org

The specific placement of substituents on the heterocyclic framework, known as positional isomerism, can dramatically alter the biological activity of a compound. Even a minor shift in the position of a functional group can lead to significant changes in how the molecule interacts with its biological target. This can be due to altered steric hindrance, changes in the molecule's electronic properties, or the disruption of key binding interactions.

In Vitro Biological Efficacy and Mechanistic Insights

The anticancer potential of this compound derivatives has been primarily assessed through in vitro cytotoxicity assays against various cancer cell lines.

The study by Sofan et al. (2019) provides key data on the in vitro anticancer activity of several thiopyrano[2,3-b]pyridine derivatives. semanticscholar.orgnih.govresearchgate.net The cytotoxic activity of selected compounds was evaluated against the MCF-7 and HCT-116 cancer cell lines.

Compound 5 exhibited a dramatic, dose-dependent inhibitory effect on the growth of the MCF-7 cell line, with an IC50 value of 3.45 ± 0.2 μg/mL. semanticscholar.org It also showed significant activity against the HCT-116 cell line, with an IC50 of 13.2 ± 0.9 μg/mL. semanticscholar.org In contrast, Compound 6 displayed moderately potent toxicity against both MCF-7 and HCT-116 cell lines, with IC50 values of 29.43 ± 1.1 and 44.1 ± 1.8 μg/mL, respectively. semanticscholar.org Compound 8 showed low toxicity against both cell lines, with IC50 values of 235 ± 8.9 and 305 ± 9.2 μg/mL, respectively. semanticscholar.org

These findings highlight Compound 5 as a potent inhibitor of tumor cell growth in these specific cell lines. semanticscholar.orgnih.govresearchgate.net The significant difference in potency between the tested compounds underscores the importance of the substituents on the thiopyran ring for cytotoxic activity. semanticscholar.org

CompoundCell LineIC50 (µg/mL)
5 MCF-73.45 ± 0.2
HCT-11613.2 ± 0.9
6 MCF-729.43 ± 1.1
HCT-11644.1 ± 1.8
8 MCF-7235 ± 8.9
HCT-116305 ± 9.2

While these studies establish the cytotoxic potential of certain this compound derivatives, the precise cellular mechanisms through which they exert their anticancer effects remain an area for further investigation. Future research will likely focus on identifying the specific molecular targets and signaling pathways that are modulated by these compounds, which could lead to a more complete understanding of their mode of action.

Medicinal Chemistry Applications and Future Research Directions

Design Principles for Novel Therapeutics Derived from 2H-Thiopyrano[2,3-b]pyridin-4(3H)-one Core

The design of new drugs based on the this compound scaffold leverages established medicinal chemistry principles to enhance biological activity and target specificity. These strategies include molecular hybridization and receptor-targeted design, which aim to optimize the pharmacodynamic and pharmacokinetic profiles of the resulting compounds.

Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a dual mode of action. It is a common understanding that combining pharmacophoric units from different bioactive molecules can lead to new entities with greater efficacy than the parent compounds. nih.govias.ac.in This approach has been explored for scaffolds related to this compound to generate novel anticancer agents. nih.gov

For instance, researchers have successfully created hybrids of thiopyrano[2,3-d]thiazoles, a related sulfur-containing heterocycle, with a pyrazole (B372694) moiety. ias.ac.in This strategy resulted in compounds that were evaluated as potential anticancer agents, demonstrating the power of hybridization in drug discovery. ias.ac.in Similarly, the 2H-thiopyrano[2,3-b]quinoline framework, a close analogue of the title compound, has been identified as a suitable candidate for creating unique bioactive hybrid compounds with the potential for improved anticancer efficacy. nih.gov These examples underscore a promising future direction for derivatives of this compound, where the core could be linked to other known anticancer, anti-inflammatory, or antimicrobial pharmacophores to develop next-generation therapeutics.

Targeted Design Based on Receptor Interactions

The targeted design of inhibitors for specific biological receptors is a cornerstone of modern drug discovery. This approach has been successfully applied to derivatives of this compound, particularly in the development of aldose reductase (ALR2) inhibitors. rsc.org The enzyme ALR2 is implicated in the development of diabetic complications, making it a critical therapeutic target.

Researchers synthesized spirohydantoin derivatives of the core scaffold and found them to be potent ALR2 inhibitors, with IC₅₀ values in the submicromolar range, comparable to the established inhibitor Sorbinil. rsc.orgias.ac.in To rationalize these findings and guide future design, docking simulations of the synthesized compounds within the ALR2 crystal structure were performed. rsc.org This computational approach helps to visualize the binding modes and key interactions between the inhibitor and the receptor's active site, enabling the prospective design of new analogues with improved potency and selectivity. rsc.org

Beyond ALR2, related pyridinone and fused pyridopyrimidine scaffolds have been designed to target other crucial receptors in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). rsc.orgresearchgate.net Molecular docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives have also been used to investigate their binding affinity against the anticancer protein target CB1a. nih.gov These studies collectively highlight that the this compound core is an excellent template for structure-based design campaigns against a variety of clinically relevant receptors.

Table 1: Aldose Reductase (ALR2) Inhibitory Activity of this compound Derivatives rsc.org
CompoundDescriptionIC₅₀ (µM)
Compound 32,3-dihydrospiro[4H-thiopyrano[2,3-b]pyridin-4,4'-imidazolidine]-2',5'-dione0.96
Compound 47-methyl analogue of Compound 30.94
SorbinilReference ALR2 Inhibitor0.65

Role as Building Blocks in Combinatorial Chemistry and Drug Discovery

The this compound skeleton and its precursors are valuable building blocks for combinatorial chemistry, a technique used to rapidly synthesize large numbers of diverse compounds for biological screening. rsc.org One-pot, multicomponent reactions are particularly efficient for this purpose, as they allow for the construction of complex molecules from simple, readily available starting materials in a single step, which features short reaction times and operational simplicity. rsc.orgresearchgate.net

A simple and efficient method has been developed for the combinatorial synthesis of highly substituted thiopyrano[3,4-b]pyridine derivatives, which are structural isomers of the title compound. rsc.orgresearchgate.net This strategy involves a one-pot reaction between an aromatic aldehyde, 2H-thiopyran-3,5(4H,6H)-dione, and various enamines. researchgate.net The versatility of this approach allows for the creation of a wide array of fused heterocyclic systems, demonstrating how the thiopyranone core can be used to generate diverse molecular libraries. rsc.org This chemistry provides an efficient and promising synthetic strategy for the diversity-oriented construction of the thiopyranopyridine skeleton, which is essential for discovering new lead compounds in drug discovery programs. rsc.orgresearchgate.net

Table 2: Diverse Skeletons from Combinatorial Synthesis Using a Thiopyranone Core rsc.org
ReactantsResulting Fused Heterocyclic Skeleton
Aromatic Aldehyde + 2H-Thiopyran-3,5(4H,6H)-dione + Enamine of 1,3-dicarbonyl compoundThiopyrano[3,4-b]pyridin-5(4H)-one
Aromatic Aldehyde + 2H-Thiopyran-3,5(4H,6H)-dione + Enamine of cyclic 1,3-dioneThiopyrano[3,4-b]quinoline-4,6(3H,5H)-dione
Aromatic Aldehyde + 2H-Thiopyran-3,5(4H,6H)-dione + Enamine of 2H-thiopyran-3,5(4H,6H)-dioneDithiopyrano[3,4-b:4',3'-e]pyridine-4,6(1H,3H)-dione
Aromatic Aldehyde + 2H-Thiopyran-3,5(4H,6H)-dione + 3-methyl-1-phenyl-1H-pyrazol-5-aminePyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-one

Exploration of Bioisosteric Replacements in Lead Optimization

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational modification of lead compounds to improve their pharmacological profile. nih.gov This principle involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to compounds that often retain similar biological activity. nih.gov The application of bioisosterism can enhance potency, selectivity, and metabolic stability, or reduce toxicity. taylorfrancis.com

In the context of the this compound scaffold, several bioisosteric modifications could be envisioned. For example, the sulfur atom in the thiopyran ring could be replaced by an oxygen atom to yield the corresponding pyranopyridine, or by a methylene (B1212753) group (-CH₂-). The pyridine (B92270) ring itself offers opportunities for modification, as it is a known bioisostere for other aromatic systems. nih.gov

Table 3: Classical Bioisosteric Ring Equivalents nih.gov
Original GroupBioisosteric ReplacementExample
-CH=CH--S-Benzene vs. Thiophene
-CH=-N=Benzene vs. Pyridine
-O--S-Tetrahydrofuran vs. Tetrahydrothiophene
-CH₂--NH-Cyclopentane vs. Pyrrolidine

Potential for Development in Agrochemicals and Optoelectronics

While extensively studied in medicinal chemistry, the this compound scaffold and its derivatives also hold potential in other scientific and industrial fields, notably in agrochemicals and optoelectronics.

Pyridine-based compounds play a crucial role as agrochemicals, with applications as fungicides, insecticides, and herbicides. The pyridine ring is a key component in many commercial pesticides. For example, specific functionalized pyridine derivatives have demonstrated significant insecticidal activity against agricultural pests like Aphis craccivora, with some compounds showing toxicity levels approaching that of commercial insecticides. Given that the this compound core contains this vital pyridine scaffold, it represents a promising starting point for the development of new agrochemical agents.

In the field of materials science, fused heterocyclic systems containing both sulfur and nitrogen are of great interest for creating functional materials with tailored electronic and optical properties. ias.ac.inias.ac.in The combination of an electron-donating sulfur-containing ring fused to an electron-accepting pyridine ring can create donor-acceptor (D-A) type π-conjugated materials. Such materials are being investigated for their potential use in optoelectronic devices, including organic solar cells and components with nonlinear optical (NFO) properties. Furthermore, sulfur-containing fused heterocycles are recognized as important building blocks for organic semiconductors. rsc.org The structural features of this compound make it an intriguing candidate for exploration in the design of novel organic materials for optoelectronic applications.

Green Chemistry Principles in Future Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Future syntheses of this compound derivatives can benefit significantly from the adoption of these principles.

One key area of improvement is the use of environmentally benign solvents and catalysts. For instance, glycerol, a non-toxic, biodegradable, and recyclable byproduct of biodiesel production, has been successfully used as a green solvent for the synthesis of related thiochromeno[2,3-b]quinoline systems. Another approach involves using cheap and non-toxic catalysts, such as ammonium (B1175870) acetate, which has been employed in the eco-friendly synthesis of fused pyran systems.

Furthermore, synthetic strategies that improve atom economy and reduce waste, such as one-pot multicomponent reactions, are central to green chemistry. rsc.org These reactions, as discussed in the context of combinatorial chemistry, minimize the need for isolating intermediates, thereby saving solvents, energy, and time. researchgate.net Applying these principles—using safer solvents like glycerol, employing non-toxic catalysts, and designing one-pot syntheses—will be crucial for the sustainable and environmentally responsible production of this compound derivatives in the future.

Emerging Research Frontiers and Underexplored Applications

While significant research has been conducted on the derivatives of this compound, particularly in the realms of anticancer and antimicrobial activities, several promising areas of investigation remain in their nascent stages or are largely unexplored. These emerging frontiers offer exciting possibilities for expanding the therapeutic and technological utility of this heterocyclic scaffold.

Computational and theoretical studies are paving the way for more targeted and efficient drug design. For instance, molecular docking studies on related 2H-thiopyrano[2,3-b]quinoline derivatives have been used to investigate their binding affinity with protein targets, suggesting that these compounds could be effective antitumor agents. nih.govsemanticscholar.org Such in silico approaches can be instrumental in predicting the interaction of this compound derivatives with a variety of biological targets, thereby guiding the synthesis of novel and more potent agents. nih.gov

The exploration of this compound and its analogs as kinase inhibitors is a significant emerging frontier. Many heterocyclic compounds have demonstrated potent inhibitory activity against various kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer. For example, derivatives of the related thieno[2,3-d]pyrimidin-4(3H)-one have been identified as potent ROCK inhibitors, a type of kinase. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the development of novel kinase inhibitors.

Another underexplored area is the potential application of this compound derivatives in the development of diagnostic tools. Research has shown that certain thiopyrano[2,3-b]pyridine derivatives can be radiolabeled, for instance with Iodine-125, to potentially serve as agents for tumor diagnosis. semanticscholar.orgresearchgate.net This opens up a new avenue for research, moving beyond purely therapeutic applications.

The photophysical properties of thiopyranopyridine derivatives are not yet fully investigated. Related heterocyclic systems have been studied for their fluorescence and potential use in optoelectronic applications and biological imaging. rsc.orgrsc.org The unique electronic structure of the this compound core suggests that its derivatives could possess interesting photophysical characteristics, making them candidates for development as fluorescent probes or materials for organic electronics.

Furthermore, while some derivatives have been explored for their aldose reductase inhibitory activity, the full potential of this scaffold in addressing complications of diabetes, such as cataracts, is yet to be realized. nih.gov Spirohydantoin derivatives of 2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one have shown promise in this area. nih.gov

The table below summarizes some of the key research findings related to emerging and underexplored applications of compounds based on the 2H-thiopyrano[2,3-b]pyridine scaffold.

Derivative ClassResearch FocusKey FindingsPotential Future Directions
2H-thiopyrano[2,3-b]quinoline derivatives Anticancer Activity (Computational)Binding affinity for CB1a protein identified through molecular docking. nih.govsemanticscholar.orgSynthesis and in vitro/in vivo testing of predicted active compounds.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives Kinase InhibitionIdentification of potent ROCK inhibitors. nih.govDesign of this compound based kinase inhibitors.
Radiolabeled thiopyrano[2,3-b]pyridines Tumor DiagnosisSuccessful radiolabeling with 125I for potential imaging applications. semanticscholar.orgresearchgate.netDevelopment of specific tumor-targeting radiopharmaceuticals.
Spirohydantoin derivatives Aldose Reductase InhibitionPotent inhibition of aldose reductase, preventing cataract development in rats. nih.govFurther optimization for clinical development as a treatment for diabetic complications.
General Thiopyranopyridines Photophysical PropertiesRelated structures exhibit fluorescence and potential for optoelectronic use. rsc.orgrsc.orgInvestigation of the photophysical properties of this compound derivatives for imaging and materials science.

Q & A

Q. What are the standard synthetic routes for 2H-thiopyrano[2,3-b]pyridin-4(3H)-one, and how can reaction conditions be optimized?

The compound is synthesized from 2-chloronicotinic acid via refluxing with acetic anhydride and sodium acetate at 160°C for 1.5 hours, followed by basification, extraction, and silica gel chromatography (25% yield) . To optimize yields, researchers can explore alternative catalysts, adjust molar ratios (e.g., sodium acetate as a base), or modify purification methods (e.g., gradient elution). Substituted derivatives are prepared by reacting aldehydes with the core structure in ethanol, yielding α,β-unsaturated analogs like (Z)-3-substituted methylene derivatives .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H-NMR : Confirms substituent positions and stereochemistry (e.g., δ 8.53 ppm for pyridinone protons in compound 5a) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., APCI m/z+H: 220.0 for 5a) .
  • Elemental analysis : Ensures purity and stoichiometry (e.g., C, H, N, S percentages within 0.1% deviation) .

Q. What in vitro methods are used to evaluate the antifungal activity of this compound?

Antifungal screening employs microdilution broth susceptibility assays against fungi like Candida albicans. Minimum inhibitory concentrations (MICs) are determined via consecutive double dilution, with compound 5a showing the highest efficacy (MIC range: 8–32 μg/mL) .

Advanced Research Questions

Q. How can structural modifications enhance the antifungal activity of this compound derivatives?

Introducing α,β-unsaturated substituents (e.g., furan-2-ylmethylene or 4-methoxybenzylidene) improves activity by increasing electrophilicity and target binding. SAR studies reveal that bulky groups (e.g., 2-methylpropylidene in 5a) enhance hydrophobic interactions with fungal enzymes . Computational docking can guide rational design by predicting binding affinities to lanosterol 14α-demethylase (a fungal CYP450 target) .

Q. How can contradictions in biological data across studies be resolved?

Discrepancies in MIC values may arise from variations in fungal strains or assay protocols. Standardize testing using CLSI guidelines, include positive controls (e.g., fluconazole), and validate results via time-kill kinetics or synergy studies (e.g., checkerboard assays) .

Q. What role does stereochemistry play in the bioactivity of enantiomeric derivatives?

Asymmetric organocatalytic methods (e.g., Michael-Henry reactions) yield enantiopure 2H-thiopyrano[2,3-b]quinolines with three contiguous stereocenters. The (Z)-configuration in α,β-unsaturated derivatives is critical for antifungal activity, as confirmed by NOESY correlations .

Q. How can X-ray crystallography aid in structural confirmation?

Single-crystal X-ray diffraction resolves bond lengths, angles, and packing motifs. For example, thiopyrano-pyrimidinone derivatives show planar fused rings with dihedral angles <5°, confirming rigidity essential for target binding .

Q. What strategies address low synthetic yields in large-scale preparations?

Low yields (e.g., 25% for the core structure) can be improved via flow chemistry, microwave-assisted synthesis, or catalytic systems (e.g., Pd-mediated cross-coupling for derivatives). Solvent optimization (e.g., DMF for polar intermediates) also enhances efficiency .

Q. How can mechanistic studies elucidate the compound’s antifungal mode of action?

Transcriptomic profiling of treated fungi identifies upregulated stress-response genes. Enzyme inhibition assays (e.g., ergosterol biosynthesis) and reactive oxygen species (ROS) measurements clarify whether activity is fungistatic or fungicidal .

Methodological Notes

  • Data Interpretation : Cross-validate NMR shifts with computational tools (e.g., ChemDraw Predict) to resolve overlapping signals .
  • Advanced Synthesis : For enantioselective derivatives, use chiral organocatalysts like proline-based systems in tandem Michael-aldol reactions .
  • Crystallography : Employ SHELXTL for structure refinement and Mercury for visualizing intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-thiopyrano[2,3-b]pyridin-4(3H)-one
Reactant of Route 2
2H-thiopyrano[2,3-b]pyridin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.